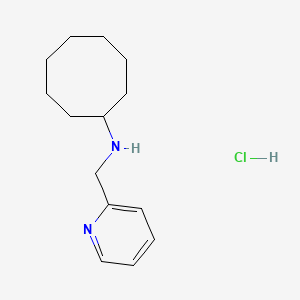

N-(2-pyridinylmethyl)cyclooctanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-pyridinylmethyl)cyclooctanamine hydrochloride, also known as Pocapavir, is a small molecule antiviral drug that has been developed to treat infections caused by enteroviruses. Enteroviruses are a group of viruses that can cause a wide range of illnesses, including the common cold, hand, foot, and mouth disease, and meningitis. Pocapavir has been shown to be effective against a number of enteroviruses, including the poliovirus, coxsackievirus, and enterovirus 71.

Mechanism of Action

N-(2-pyridinylmethyl)cyclooctanamine hydrochloride works by binding to a specific site on the viral capsid, which is the outer shell of the virus. This binding prevents the virus from attaching to and entering host cells, thereby preventing infection. This compound has been shown to be effective against a wide range of enteroviruses, including those that have evolved to evade other antiviral drugs.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity in vitro and in animal studies. It is well-tolerated and does not appear to have any significant adverse effects on normal cellular processes. This compound has also been shown to be effective in reducing viral load and improving clinical outcomes in patients with enterovirus infections.

Advantages and Limitations for Lab Experiments

N-(2-pyridinylmethyl)cyclooctanamine hydrochloride has several advantages over other antiviral drugs, including its broad-spectrum activity against enteroviruses, its ability to prevent infection as well as treat established infections, and its low toxicity. However, this compound has some limitations, including its relatively high cost of production and the need for further clinical trials to establish its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on N-(2-pyridinylmethyl)cyclooctanamine hydrochloride. These include:

1. Further clinical trials to establish the safety and efficacy of this compound in humans, particularly in vulnerable populations such as infants and immunocompromised individuals.

2. Development of new formulations of this compound that can be administered orally or via inhalation, to increase its ease of use and accessibility.

3. Exploration of the potential use of this compound in combination with other antiviral drugs, to enhance its efficacy against enteroviruses.

4. Investigation of the potential use of this compound in the prevention and treatment of other viral infections, such as influenza and respiratory syncytial virus.

5. Further studies to elucidate the mechanism of action of this compound, to identify potential targets for the development of new antiviral drugs.

Synthesis Methods

The synthesis of N-(2-pyridinylmethyl)cyclooctanamine hydrochloride involves a number of steps, starting with the reaction of 2-bromomethylpyridine with cyclooctanone to form N-(2-pyridinylmethyl)cyclooctanone. This intermediate is then reduced to N-(2-pyridinylmethyl)cyclooctanamine, which is then reacted with hydrochloric acid to form the hydrochloride salt of this compound.

Scientific Research Applications

N-(2-pyridinylmethyl)cyclooctanamine hydrochloride has been extensively studied for its antiviral properties, particularly against enteroviruses. In vitro studies have shown that this compound is effective against a number of enteroviruses, including those that are resistant to other antiviral drugs. In vivo studies in animal models have also demonstrated the efficacy of this compound in preventing and treating enterovirus infections.

properties

IUPAC Name |

N-(pyridin-2-ylmethyl)cyclooctanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-2-4-8-13(9-5-3-1)16-12-14-10-6-7-11-15-14;/h6-7,10-11,13,16H,1-5,8-9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBPJMBEIALTNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NCC2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4996718.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4996724.png)

![1-cyclohexyl-2-(2,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4996730.png)

![ethyl 4-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4996739.png)

![4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate](/img/structure/B4996746.png)

![N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4996757.png)

![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4996768.png)

![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)

![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)